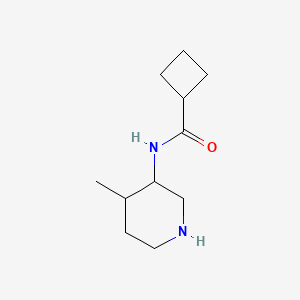
2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol is an organic compound that belongs to the class of amino alcohols This compound is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a propane backbone, with a 3-methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol typically involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol. The reaction conditions generally include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl groups can participate in hydrogen bonding, further stabilizing the interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of a 3-methylcyclohexyl group.
2-Amino-2-(hydroxymethyl)propane-1,3-diol:
Uniqueness
2-Amino-1-(3-methylcyclohexyl)propane-1,3-diol is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-amino-1-(3-methylcyclohexyl)propane-1,3-diol |
InChI |
InChI=1S/C10H21NO2/c1-7-3-2-4-8(5-7)10(13)9(11)6-12/h7-10,12-13H,2-6,11H2,1H3 |
InChI Key |
KIVQOGFDFJNHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C(C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




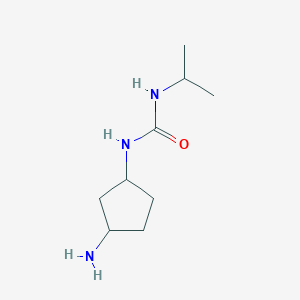
![5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13210051.png)
![1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13210065.png)
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13210075.png)
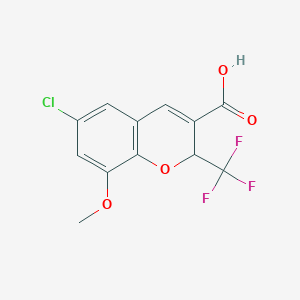

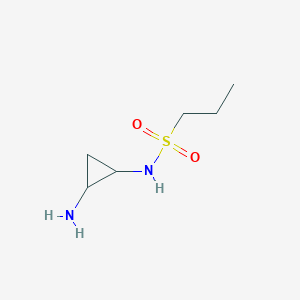
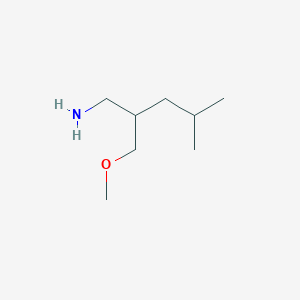
![({4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13210127.png)
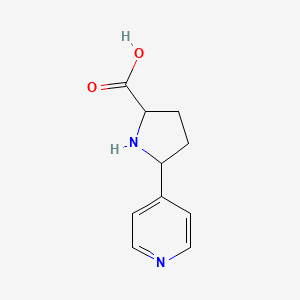
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol](/img/structure/B13210140.png)
